molecular formula C32H30N6O2 B12158015 N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B12158015
M. Wt: 530.6 g/mol
InChI Key: MSXYTGCKDUJARQ-ANYBSYGZSA-N
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Description

N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound that features a combination of imidazole, pyrazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution on the Pyrazole Ring: The pyrazole ring is then functionalized with a phenyl group and a 4-methylphenyl group through electrophilic aromatic substitution reactions.

    Formation of the Imidazole Moiety: Separately, the imidazole ring is synthesized by the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Linking the Imidazole and Pyrazole Units: The imidazole and pyrazole units are linked via a propyl chain, typically through nucleophilic substitution reactions.

    Formation of the Enone and Benzamide Units: The final steps involve the formation of the enone structure and the attachment of the benzamide group. This can be achieved through aldol condensation and subsequent amide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.

    Reduction: Reduction reactions can target the enone moiety, converting it to a saturated ketone or alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s imidazole and pyrazole moieties are of interest due to their potential interactions with biological macromolecules, such as enzymes and receptors.

Medicine

Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The pyrazole moiety can interact with various enzymes, altering their activity. The benzamide group may facilitate binding to protein targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Properties

Molecular Formula

C32H30N6O2

Molecular Weight

530.6 g/mol

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C32H30N6O2/c1-24-13-15-25(16-14-24)30-27(22-38(36-30)28-11-6-3-7-12-28)21-29(35-31(39)26-9-4-2-5-10-26)32(40)34-17-8-19-37-20-18-33-23-37/h2-7,9-16,18,20-23H,8,17,19H2,1H3,(H,34,40)(H,35,39)/b29-21-

InChI Key

MSXYTGCKDUJARQ-ANYBSYGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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